氢氧化铈

描述

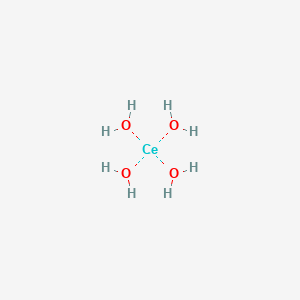

Cerium hydroxide (Ce(OH)4), (T-4)- is a chemical compound consisting of one cerium atom and four hydroxide ions. It is a white solid that is insoluble in water, but is soluble in acids. Cerium hydroxide is a strong base and is used in a variety of applications, including as a catalyst, a corrosion inhibitor, and a reagent for the preparation of cerium salts. It is also used in the manufacture of ceramics, pigments, and optical materials.

科学研究应用

环境地球化学

铈是地球地壳中最丰富的稀土金属。 历史上,几种铈碳酸盐、磷酸盐、硅酸盐和(氢)氧化物矿物一直被开采和加工用于医药用途和工业应用 . 二氧化铈,一种铈的形式,由于其在催化剂、燃料电池和燃料添加剂中的有用应用,在全球纳米技术市场上引起了广泛关注 .

纳米技术

二氧化铈纳米粒子已被应用于纳米技术领域的各种应用。 这些纳米粒子已暴露于水生和陆地生物,可能对人类和生态系统健康产生负面影响 .

催化剂

掺杂痕量金属、金属颗粒或混合载体体系的二氧化铈已广泛用于各种非均相反应。 独特的氧化还原特性和结构缺陷使二氧化铈成为选择性加氢的理想选择 .

燃料电池和燃料添加剂

二氧化铈已被用于燃料电池和燃料添加剂。 这是因为它具有独特的性能,并且它是地球地壳中最丰富的稀土金属 .

选择性加氢反应

二氧化铈已被用于选择性加氢反应。 二氧化铈独特的氧化还原特性和结构缺陷使其成为这些反应的理想选择 .

铸铁加工

铈用于铸铁的加工。它提供石墨形态控制,以生产球状或蠕虫状结晶。 铈用于通过形成稳定的镧系氧硫化物来从熔体中释放氧气和硫 .

打火石

水热处理

四氟化铈水合物在水热处理下发生转化。 四氟化铈水合物在 100°C 水热处理后的主要产物是一种新化合物,其组成接近 Ce 3 F 10 ⋅3H 2 O .

作用机制

Target of Action

Cerium hydrate primarily targets reactive oxygen species (ROS) . It exhibits excellent antibacterial activity against both Gram-positive and Gram-negative bacteria via the generation of ROS .

Mode of Action

Cerium hydrate interacts with its targets through redox reactions. In healthy cells, it acts as an antioxidant by scavenging ROS, thus protecting them . In cancer cells (under low ph environment), it acts as a pro-oxidant by generating ros, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by cerium hydrate is the oxidative stress pathway . By modulating the levels of ROS, cerium hydrate can influence various downstream effects, such as cell survival, inflammation, and DNA damage .

Pharmacokinetics

The pharmacokinetics of cerium hydrate, particularly in the form of nanoparticles, has been studied using physiologically based pharmacokinetic (PBPK) modeling . The model suggests that cerium hydrate predominantly accumulates in the lungs and is excreted through feces . The slow decrease of nanoparticle concentrations in the lungs can be explained by clearance to the gastrointestinal tract and then to the feces .

Result of Action

The result of cerium hydrate’s action is largely dependent on the environment. In healthy cells, it reduces oxidative stress, thereby protecting the cells from damage . In cancer cells or bacteria, it increases oxidative stress, leading to cell death .

Action Environment

The action, efficacy, and stability of cerium hydrate can be influenced by various environmental factors. For instance, the pH level can affect its antioxidant or pro-oxidant behavior . Furthermore, the compound’s properties can be altered when it interacts with other substances in the environment .

生化分析

Biochemical Properties

Cerium hydrate plays a role in biochemical reactions, particularly due to its antioxidant properties . It interacts with various biomolecules, including enzymes and proteins, often acting as a catalyst or a scavenger of reactive oxygen species (ROS) .

Cellular Effects

Cerium hydrate has been shown to influence cell function in various ways. It can modulate cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant properties can protect cells from oxidative stress, thereby influencing cell survival and function .

Molecular Mechanism

The mechanism of action of Cerium hydrate at the molecular level involves its ability to undergo redox reactions. It can switch between different oxidation states (Ce3+ and Ce4+), enabling it to interact with various biomolecules and influence their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cerium hydrate can change over time. It has been observed that Cerium hydrate exhibits stability and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro studies, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of Cerium hydrate in animal models vary with dosage. At certain thresholds, Cerium hydrate has been shown to exert protective effects, such as reducing renal damage in a chronic kidney disease model . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

Cerium hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels . For instance, it has been shown to modulate the balance between oxidative phosphorylation and aerobic glycolysis in renal fibrosis .

Transport and Distribution

Cerium hydrate can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation . The surface charge of Cerium hydrate nanoparticles can affect their internalization and subcellular localization .

Subcellular Localization

The subcellular localization of Cerium hydrate can affect its activity or function. Depending on its surface charge, Cerium hydrate can localize to different cell compartments, such as the cytoplasm and lysosomes . This localization can play a critical role in its cytotoxicity profile .

属性

IUPAC Name |

cerium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUCLPLBKVSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [MSDSonline] | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium perhydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12014-56-1 | |

| Record name | Cerium perhydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。